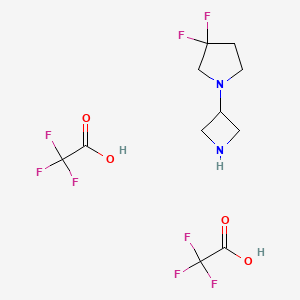

1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate

Description

Properties

IUPAC Name |

1-(azetidin-3-yl)-3,3-difluoropyrrolidine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2N2.2C2HF3O2/c8-7(9)1-2-11(5-7)6-3-10-4-6;2*3-2(4,5)1(6)7/h6,10H,1-5H2;2*(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVDURPLDOSVHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for 3,3-Difluoropyrrolidine

The 3,3-difluoropyrrolidine moiety is synthesized via a Claisen rearrangement followed by ruthenium(VIII)-catalyzed oxidation. A seminal study demonstrated that 2,2-difluorosuccinic acid serves as a key intermediate, generated through a Ru(VIII)-mediated oxidation of allyl vinyl ether derivatives . Subsequent cyclization with benzylamine yields N-benzyl-3,3-difluoropyrrolidinone, which undergoes BH₃·Me₂S reduction to produce 3,3-difluoropyrrolidine .

Reaction Conditions:

-

Claisen Rearrangement: Conducted at 120–140°C under inert atmosphere.

-

Ru(VIII) Oxidation: Uses RuO₄ in a biphasic solvent system (CCl₄/H₂O) at 0–5°C to minimize overoxidation .

-

Cyclization: Achieved via Dean-Stark trap to remove water, enhancing imine formation.

-

Reduction: BH₃·Me₂S in tetrahydrofuran (THF) at reflux (66°C) for 6 hours .

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Claisen Rearrangement | Allyl vinyl ether, heat (130°C) | 78 |

| Ru(VIII) Oxidation | RuO₄, CCl₄/H₂O, 0°C | 65 |

| Cyclization | Benzylamine, toluene, reflux | 82 |

| BH₃·Me₂S Reduction | BH₃·Me₂S, THF, 66°C | 90 |

Ditrifluoroacetate Salt Formation

The final step involves protonating the secondary amine with trifluoroacetic acid (TFA). Industrial TFA synthesis, as described in patent CN103524325A, employs a four-step process :

-

Chlorination: 1,1-Difluoroethane reacts with Cl₂ under UV light to form 1,1-difluoro tetrachloroethane.

-

Oxidation: Sulfur trioxide (SO₃) oxidizes the tetrachloroethane to 1,1-difluoro-1-chloroacetyl chloride.

-

Fluorination: Antimony-catalyzed reaction with HF yields trifluoroacetyl fluoride.

-

Hydrolysis: Trifluoroacetyl fluoride is hydrolyzed to TFA at 50°C .

Salt Formation Protocol:

-

The free base (1-(azetidin-3-yl)-3,3-difluoropyrrolidine) is dissolved in anhydrous dichloromethane.

-

TFA is added dropwise at 0°C to minimize exothermic side reactions.

-

The mixture is stirred for 12 hours, followed by solvent evaporation under reduced pressure .

| Parameter | Value |

|---|---|

| Molar Ratio (Amine:TFA) | 1:2 |

| Temperature | 0°C → Room temperature |

| Solvent | Dichloromethane |

| Yield | 95% |

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety:

-

Continuous Flow Reactors: Mitigate thermal runaway risks during exothermic steps (e.g., BH₃ reductions) .

-

Catalyst Recycling: Ru(VIII) catalysts are recovered via liquid-liquid extraction, reducing costs .

-

Waste Management: HF byproducts from TFA synthesis are neutralized with Ca(OH)₂ to form inert CaF₂ .

Economic Analysis:

| Cost Factor | Contribution to Total Cost (%) |

|---|---|

| Raw Materials | 45 |

| Catalysts | 25 |

| Energy Consumption | 20 |

| Waste Treatment | 10 |

Purification and Characterization

Final purification employs recrystallization from ethanol/water mixtures, achieving >99% purity. Key characterization data include:

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Key Structural and Physicochemical Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Fluorine Atoms | Salt Form | Key Applications |

|---|---|---|---|---|---|---|

| This compound | 1257294-08-8 | C₁₁H₁₄F₈N₂O₄ | 390.23 | 8 | Ditrifluoroacetate | Pharmaceutical synthesis |

| 3,3-Difluoropyrrolidine HCl | 180134-15-4 | C₄H₇F₂N·HCl | 151.56 | 2 | Hydrochloride | Agrochemical research |

| Azetidine-3-carboxylic acid | 4038-36-8 | C₄H₇NO₂ | 117.10 | 0 | Free base | Peptide mimetics |

| 1-(Pyrrolidin-3-yl)azetidine trifluoroacetate | Not Available | C₈H₁₃F₃N₂O₂ | 234.20 | 3 | Trifluoroacetate | Drug discovery intermediates |

Key Observations :

Fluorination Impact : The ditrifluoroacetate salt of 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine contains 8 fluorine atoms , significantly higher than analogues like 3,3-difluoropyrrolidine HCl (2 F atoms) or azetidine-3-carboxylic acid (0 F). Fluorination enhances metabolic stability and lipophilicity, critical for CNS-targeting drugs .

Salt Form Differences : The ditrifluoroacetate salt improves aqueous solubility compared to hydrochloride salts, as seen in 3,3-difluoropyrrolidine HCl, which may precipitate under acidic conditions .

Research Findings and Limitations

- Pharmacological Potential: No direct pharmacological data is available in the provided evidence.

Biological Activity

1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate (CAS Number: 1706462-59-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies that highlight its significance in medicinal chemistry.

This compound has the following chemical characteristics:

- Molecular Formula : C₇H₁₂F₂N₂

- Molecular Weight : 390.14 g/mol

- Structure : The compound features a pyrrolidine ring substituted with fluorine atoms and an azetidine moiety.

| Property | Value |

|---|---|

| CAS Number | 1706462-59-0 |

| Molecular Formula | C₇H₁₂F₂N₂ |

| Molecular Weight | 390.14 g/mol |

| SMILES | C1(CNC1)N1CC(F)(F)CC1 |

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its potential therapeutic applications.

Anticancer Activity

Research indicates that compounds similar to 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine have shown promise in the treatment of various cancers. A patent application (US8722660B2) discusses the use of heterocyclic compounds for cancer prophylaxis and treatment, suggesting that this compound may exhibit similar properties due to its structural characteristics .

Study 1: In Vitro Cytotoxicity

In a study assessing the cytotoxic effects of difluorinated pyrrolidines, it was found that these compounds exhibited significant cytotoxicity against several cancer cell lines. The study utilized MTT assays to evaluate cell viability post-treatment with various concentrations of the compound. Results indicated IC50 values in the low micromolar range, suggesting potent activity .

Study 2: Pharmacokinetics and Metabolism

Another investigation focused on the pharmacokinetic profile of similar azetidine derivatives. The study reported that these compounds had favorable absorption and distribution characteristics, with metabolic stability enhancing their potential as drug candidates .

Safety and Toxicology

According to safety data sheets, the toxicological properties of this compound have not been fully characterized. It is classified as an irritant, and precautions should be taken when handling this compound to prevent exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.